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Introduction
Faridoxorubicin (AVA6000) is a novel tumor-targeted chemotherapy prodrug. It is comprised

of the well-established cytotoxic agent doxorubicin conjugated to a peptide moiety that is

specifically cleaved by Fibroblast Activation Protein (FAP). FAP is a protease that is highly

expressed in the tumor microenvironment of many solid tumors, but has limited expression in

healthy tissues.[1] This targeted delivery mechanism is designed to concentrate the cytotoxic

effects of doxorubicin within the tumor, thereby reducing systemic toxicity. The principle of the

cytotoxicity assay for Faridoxorubicin relies on the measurement of cell viability after

exposure to the compound. In vitro, the cytotoxic effect is dependent on the expression of FAP

by the cancer-associated fibroblasts or the cancer cells themselves, which cleaves the peptide

linker and releases doxorubicin. The released doxorubicin then exerts its cytotoxic effects

primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of

reactive oxygen species, ultimately leading to apoptosis and cell death.[2][3]

This document provides a detailed protocol for determining the in vitro cytotoxicity of

Faridoxorubicin using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for

measuring drug-induced cytotoxicity.[4][5][6]

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15611552?utm_src=pdf-interest
https://www.benchchem.com/product/b15611552?utm_src=pdf-body
https://avacta.com/wp-content/uploads/2025/10/ESMO-2025_vfinal.pdf
https://www.benchchem.com/product/b15611552?utm_src=pdf-body
https://go.drugbank.com/drugs/DB00997
https://pmc.ncbi.nlm.nih.gov/articles/PMC9954613/
https://www.benchchem.com/product/b15611552?utm_src=pdf-body
https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Sulforhodamine_B_SRB_Assay_for_Determining_R_Mucronulatol_Cytotoxicity.pdf
https://scispace.com/pdf/sulforhodamine-b-colorimetric-assay-for-cytotoxicity-261l8uir8v.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cytotoxic activity of Faridoxorubicin is typically quantified by its half-maximal inhibitory

concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

The following table provides an example of how to present the IC50 values of Faridoxorubicin
in comparison to doxorubicin across a panel of cancer cell lines with varying FAP expression

levels.

Cell Line FAP Expression
Faridoxorubicin
IC50 (µM)

Doxorubicin IC50
(µM)

FAP-High Cancer Cell

Line
High 0.5 0.1

FAP-Low Cancer Cell

Line
Low > 10 0.2

Normal Fibroblast Cell

Line
Negative > 20 5.0

Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell viability by measuring the total

protein content of cells.[4][5][6]

Materials:

Faridoxorubicin

Doxorubicin (as a positive control)

Selected cancer cell lines (with known FAP expression)

Complete cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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Trypsin-EDTA

Phosphate Buffered Saline (PBS)

Trichloroacetic acid (TCA), 10% (w/v)

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Tris base solution, 10 mM

96-well flat-bottom microplates

Microplate reader

Procedure:

Cell Seeding:

Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in complete

culture medium.

Determine the cell density using a hemocytometer or an automated cell counter.

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a volume

of 100 µL. The optimal seeding density should be determined for each cell line to ensure

exponential growth throughout the experiment.[5]

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow

for cell attachment.

Compound Treatment:

Prepare a stock solution of Faridoxorubicin and Doxorubicin in a suitable solvent (e.g.,

sterile water or DMSO).

Prepare serial dilutions of the compounds in complete culture medium to achieve the

desired final concentrations.
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Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the test compounds. Include a vehicle control (medium with the solvent

at the same concentration as the highest drug concentration) and a no-treatment control.

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Cell Fixation:

After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without

removing the culture medium, to fix the cells.

Incubate the plates at 4°C for at least 1 hour.

Staining:

Remove the supernatant and wash the plates five times with slow-running tap water.

Allow the plates to air dry completely.

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for

30 minutes.[4][5]

Washing:

Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound

dye.[5]

Allow the plates to air dry completely.

Solubilization and Absorbance Measurement:

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

Measure the absorbance (optical density, OD) at a wavelength of 540 nm using a

microplate reader.[4]

Data Analysis:
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Subtract the background absorbance (from wells containing only medium) from all readings.

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Mean OD of treated wells / Mean OD of control wells) x 100

Plot the percentage of cell viability against the logarithm of the drug concentration.

Determine the IC50 value, which is the concentration of the compound that causes a 50%

reduction in cell viability, from the dose-response curve.

Visualizations
Experimental Workflow
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Caption: Workflow of the in vitro cytotoxicity assay using the SRB method.
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Caption: Simplified signaling pathway of Faridoxorubicin-induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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